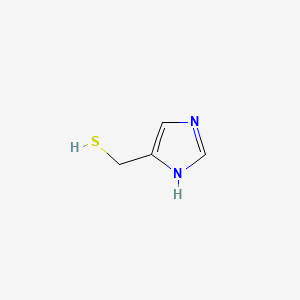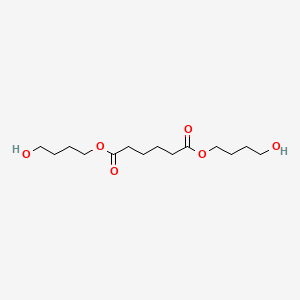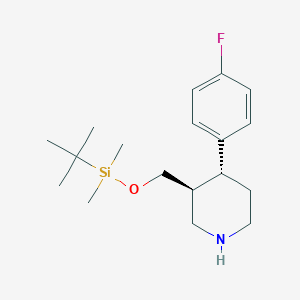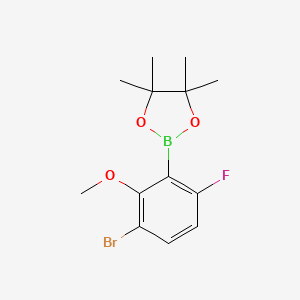
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester
Overview
Description
“3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign organoboron reagents .
Molecular Structure Analysis
The molecular weight of “3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is 330.99 . The planarity of the oxygen-boron-oxygen motif in the Bpin group plays an important role in minimizing steric interactions .
Chemical Reactions Analysis
Pinacol boronic esters are involved in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Physical And Chemical Properties Analysis
“3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is a solid at room temperature . The compound is stored at a temperature of 2-8°C .
Scientific Research Applications
General Information
The compound “3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester” also known as “2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of boronic acid ester . Boronic acid esters are highly valuable building blocks in organic synthesis .
Suzuki–Miyaura Coupling
One of the main applications of boronic acid esters, including “3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester”, is in the Suzuki–Miyaura coupling reaction . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry. The reaction conditions are mild and functional group tolerant, making it a popular choice for many synthetic routes .
3. Preparation of Functionally Selective Allosteric Modulators Another application of this compound is in the preparation of functionally selective allosteric modulators of GABAA receptors . These are a type of drug that can modulate the activity of the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain .
4. Preparation of Inhibitors of Checkpoint Kinase Wee1 This compound can be used in the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a protein kinase that plays a crucial role in cell cycle regulation. Inhibitors of Wee1 are being investigated for their potential use in cancer therapy .
Regioselective Suzuki Coupling
Another application of this compound is in regioselective Suzuki coupling . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry. The reaction conditions are mild and functional group tolerant, making it a popular choice for many synthetic routes .
Preparation of Boronic Esters
This compound can also be used in the preparation of boronic esters . Boronic esters are highly valuable building blocks in organic synthesis .
7. Preparation of Functionally Selective Allosteric Modulators This compound can be used in the preparation of functionally selective allosteric modulators of GABAA receptors . These are a type of drug that can modulate the activity of the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKYQMRVZYFAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138241 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester | |
CAS RN |
2121511-98-4 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



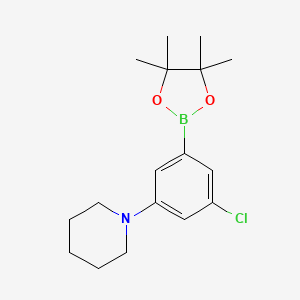
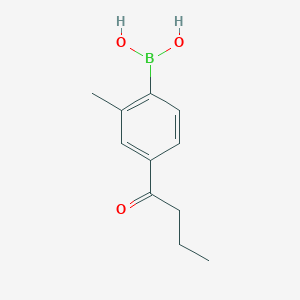
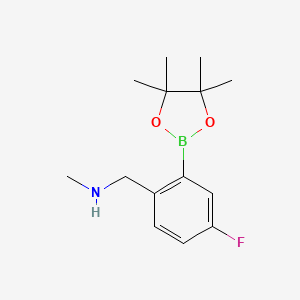
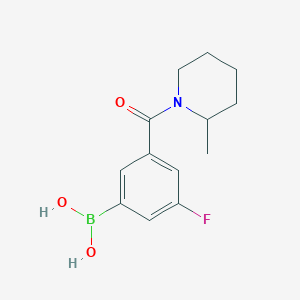
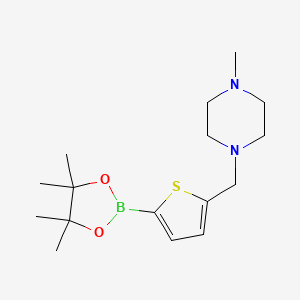
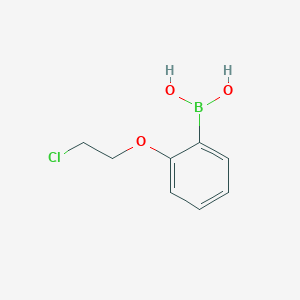
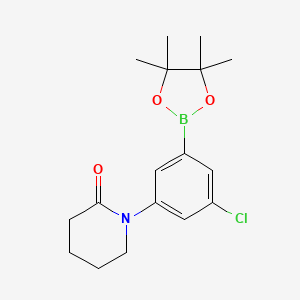
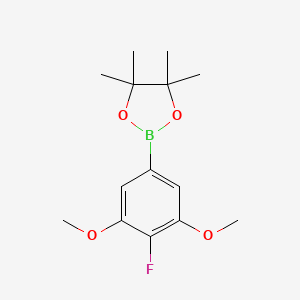
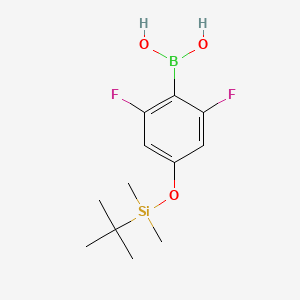
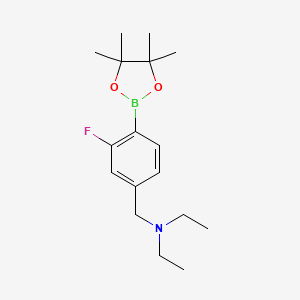
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)
